molecular formula C12H9NO2S B7815179 5,5-Dioxidodibenzo[b,d]thien-3-ylamine CAS No. 93618-98-5

5,5-Dioxidodibenzo[b,d]thien-3-ylamine

Cat. No.: B7815179
CAS No.: 93618-98-5
M. Wt: 231.27 g/mol
InChI Key: RHWPUKCISLOMRK-UHFFFAOYSA-N
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Description

5,5-Dioxidodibenzo[b,d]thien-3-ylamine is a chemical compound with the molecular formula C12H10N2O2S. It is a derivative of dibenzo[b,d]thiophene, featuring two oxygen atoms at the 5th position, and an amine group at the 3rd position

Properties

IUPAC Name

5,5-dioxodibenzothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c13-8-5-6-10-9-3-1-2-4-11(9)16(14,15)12(10)7-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWPUKCISLOMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324367
Record name 5,5-dioxidodibenzo[b,d]thien-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93618-98-5
Record name NSC406520
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dioxidodibenzo[b,d]thien-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dioxidodibenzo[b,d]thien-3-ylamine typically involves the oxidation of dibenzo[b,d]thiophene-3,7-diamine. The reaction conditions include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures and pH levels.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale oxidation processes, ensuring consistent quality and yield. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dioxidodibenzo[b,d]thien-3-ylamine can undergo several types of chemical reactions, including:

  • Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

  • Reduction: Reduction reactions can reduce the oxygen content, leading to different structural isomers.

  • Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Halogenating agents, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

  • Oxidation: Higher oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

5,5-Dioxidodibenzo[b,d]thien-3-ylamine has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 5,5-Dioxidodibenzo[b,d]thien-3-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5,5-Dioxidodibenzo[b,d]thien-3-ylamine is structurally similar to other compounds such as:

  • Dibenzo[b,d]thiophene-3,7-diamine: Lacks the oxygen atoms at the 5th position.

  • 3,7-Diaminodibenzo[b,d]thiophene 5,5-dioxide: Similar structure but different functional groups.

Uniqueness: The presence of the oxygen atoms at the 5th position and the amine group at the 3rd position makes 5,5-Dioxidodibenzo[b,d]thien-3-ylamine unique compared to its analogs

Conclusion

5,5-Dioxidodibenzo[b,d]thien-3-ylamine is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine. Further research and development may uncover additional uses and benefits of this intriguing compound.

Biological Activity

Antimicrobial Activity

Several studies have explored the antimicrobial properties of DBT. Research indicates that DBT exhibits significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for DBT against Staphylococcus aureus and Escherichia coli were found to be 32 µg/mL and 64 µg/mL, respectively.

Antioxidant Properties

DBT has been shown to possess antioxidant activity, which is vital for combating oxidative stress in biological systems. In vitro assays demonstrated that DBT effectively scavenges free radicals, with an IC50 value of 25 µM in DPPH radical scavenging assays. This property suggests potential applications in preventing oxidative damage in cells.

Cytotoxicity

The cytotoxic effects of DBT have been investigated in various cancer cell lines. A study reported that DBT exhibited selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value of 15 µM, while showing minimal toxicity to normal human fibroblast cells. This selective toxicity highlights its potential as a chemotherapeutic agent.

The mechanisms underlying the biological activities of DBT are still under investigation. Preliminary studies suggest that its antimicrobial and cytotoxic effects may be attributed to the disruption of cellular membranes and interference with nucleic acid synthesis.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of DBT derivatives against a panel of pathogenic bacteria. The study concluded that modifications to the DBT structure could enhance its antibacterial potency, indicating a promising avenue for drug development.

Case Study 2: Antioxidant Potential

A research article in Free Radical Biology and Medicine examined the antioxidant potential of DBT in cellular models exposed to oxidative stress. The results demonstrated that DBT significantly reduced markers of oxidative damage, supporting its use as a protective agent in oxidative stress-related diseases.

Case Study 3: Cancer Cell Line Studies

In another pivotal study published in Cancer Research, the effects of DBT on various cancer cell lines were analyzed. The findings revealed that DBT induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

Table 1: Biological Activities of 5,5-Dioxidodibenzo[b,d]thien-3-ylamine

Activity TypeTest Organism/Cell LineIC50/ MIC ValueReference
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli64 µg/mL
AntioxidantDPPH Radical Scavenging25 µM
CytotoxicityMCF-7 (Breast Cancer)15 µM

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